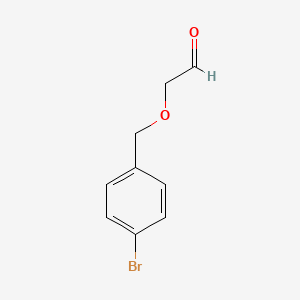

(4-Bromo-benzyloxy)-acetaldehyde

Description

(4-Bromo-benzyloxy)-acetaldehyde is a brominated acetaldehyde derivative with the structural formula CH₂(CHO)-O-CH₂-C₆H₄-Br (para-substituted bromine on the benzyl group). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmacochemical studies, due to its reactive aldehyde group and electron-withdrawing bromine substituent.

The bromine atom enhances the compound’s electrophilicity, making it suitable for nucleophilic substitution or cross-coupling reactions. Its applications span medicinal chemistry, where it may act as a precursor for hybrid molecules or enzyme inhibitors, though its exact biological profile remains understudied .

Properties

CAS No. |

201341-14-2 |

|---|---|

Molecular Formula |

C9H9BrO2 |

Molecular Weight |

229.07 g/mol |

IUPAC Name |

2-[(4-bromophenyl)methoxy]acetaldehyde |

InChI |

InChI=1S/C9H9BrO2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-5H,6-7H2 |

InChI Key |

SRMIJRWWQFMZCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COCC=O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Key Acetaldehyde Derivatives

*Molecular weights calculated based on structural formulas.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The bromine substituent in this compound increases electrophilicity, enhancing its suitability for Suzuki-Miyaura or Ullmann coupling reactions. In contrast, electron-donating groups (e.g., methoxy) reduce aldehyde reactivity but improve stability .

- Coumarin and purine substituents () introduce conjugated systems, enabling π-π interactions in biological targets, which are absent in the brominated analog.

Biological Activity: Coumarin and purine hybrids exhibit notable antioxidant and enzyme-inhibitory activities, whereas the bromo derivative’s bioactivity is less characterized but speculated to involve halogen bonding in target binding .

Synthetic Flexibility :

Physicochemical and Toxicological Profiles

Preparation Methods

Substrate Preparation and Reaction Conditions

Glycolaldehyde is first protected as a tetrahydropyranyl (THP) ether to prevent undesired side reactions. The THP-protected glycolaldehyde is then deprotonated using a strong base (e.g., NaH) in anhydrous THF, generating the corresponding alkoxide. Subsequent addition of 4-bromobenzyl bromide at 0–5°C facilitates the etherification.

Example Protocol

-

Protection : Glycolaldehyde (1.0 equiv) is treated with dihydropyran (1.2 equiv) and catalytic p-toluenesulfonic acid (PTSA) in CH₂Cl₂ at 25°C for 4 hours (yield: 92%).

-

Alkylation : THP-protected glycolaldehyde (1.0 equiv) is reacted with NaH (1.5 equiv) in THF, followed by dropwise addition of 4-bromobenzyl bromide (1.1 equiv) at 0°C. The mixture is stirred for 12 hours at 25°C.

-

Deprotection : The THP group is removed via hydrolysis with HCl (1M) in methanol, yielding this compound (overall yield: 68%).

Challenges : Competing elimination reactions may occur at elevated temperatures, necessitating strict temperature control.

Bromination of Benzyloxy-acetaldehyde Precursors

Direct bromination of benzyloxy-acetaldehyde derivatives offers a streamlined route to the target compound. This method is particularly advantageous when starting from commercially available 4-methylbenzyloxy-acetaldehyde .

Radical Bromination Using N-Bromosuccinimide (NBS)

Under photolytic conditions, NBS generates bromine radicals that selectively target the para position of the benzyl group.

Optimized Procedure

-

Substrate : 4-Methylbenzyloxy-acetaldehyde (1.0 equiv) is dissolved in CCl₄.

-

Reagents : NBS (1.05 equiv) and a catalytic amount of benzoyl peroxide (BPO, 0.1 equiv) are added.

-

Conditions : The reaction is irradiated with a 500W tungsten lamp (18,000–20,000 lux) at 25°C for 6 hours.

-

Workup : The mixture is washed with Na₂S₂O₃ (10% w/v) to quench excess bromine, followed by column chromatography (SiO₂, hexane/EtOAc 4:1) to isolate the product (yield: 84%, purity: 98.9%).

Mechanistic Insight : The reaction proceeds via a radical chain mechanism, with initiation by light-induced homolysis of NBS. The methyl group’s para position is preferentially brominated due to steric and electronic factors.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|---|

| Williamson Ether | Glycolaldehyde | 4-Bromobenzyl bromide | 68 | 95 | Multi-step protection/deprotection |

| Radical Bromination | 4-Methylbenzyloxy-acetaldehyde | NBS, BPO | 84 | 98.9 | Requires photolytic conditions |

| Vilsmeier-Haack | 4-Bromobenzyloxy-ethylamine | POCl₃, DMF | 75 | 97 | Corrosive reagents |

Key Observations :

-

The radical bromination route offers the highest yield and purity, leveraging photolytic activation for selective para substitution.

-

Williamson synthesis is more laborious but provides flexibility in aldehyde functionalization.

-

Vilsmeier-Haack is less commonly used due to safety concerns but demonstrates feasibility for niche applications.

Industrial-Scale Considerations and Environmental Impact

Solvent and Catalyst Recycling

Q & A

Synthesis and Purification

Basic: Q: What are the standard synthetic routes for preparing (4-Bromo-benzyloxy)-acetaldehyde, and how can intermediates be stabilized? A: A common approach involves nucleophilic substitution between 4-bromobenzyl bromide and a protected acetaldehyde derivative (e.g., ethylene glycol adducts). Stabilization of the aldehyde group during synthesis is critical—using anhydrous conditions and inert atmospheres minimizes oxidation. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Reaction monitoring by TLC or inline FTIR ensures intermediate stability .

Advanced: Q: How can reaction conditions be optimized to suppress by-products like oligomers or oxidized derivatives? A: Kinetic control via low-temperature (-10°C to 0°C) reactions with slow reagent addition reduces side reactions. Computational modeling (DFT) of transition states can predict favorable pathways. For example, steric hindrance from the bromine substituent may necessitate longer reaction times or phase-transfer catalysts. Post-hoc analysis via GC-MS or HPLC-MS identifies by-products for iterative optimization .

Spectroscopic Characterization

Basic: Q: Which spectroscopic techniques are most effective for characterizing this compound? A: Key methods include:

- NMR : H NMR (δ ~9.8 ppm for aldehyde proton; δ ~4.6 ppm for benzyloxy CH), C NMR (δ ~200 ppm for carbonyl carbon).

- IR : Strong C=O stretch (~1720 cm) and C-Br vibration (~560 cm).

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H] at m/z ~229) and isotopic pattern from bromine .

Advanced: Q: How can conflicting NMR/IR data due to tautomerism or solvent effects be resolved? A: Variable-temperature NMR (VT-NMR) distinguishes dynamic equilibria (e.g., enol-keto tautomerism). Solvent polarity studies (DMSO vs. CDCl) isolate environmental effects. Hybrid techniques like LC-NMR or 2D-COSY enhance signal assignment in complex mixtures .

Reactivity and Stability

Basic: Q: What are the dominant degradation pathways for this compound under ambient conditions? A: The aldehyde group is prone to oxidation (forming carboxylic acid derivatives) and nucleophilic attack. Bromine’s electron-withdrawing effect accelerates hydrolysis in humid environments. Storage under argon at -20°C in amber vials mitigates degradation .

Advanced: Q: How does NOx doping influence the oxidation kinetics of this compound in atmospheric studies? A: NO promotes radical chain reactions via HO/NO cycling, lowering the activation energy for oxidation. Shock tube experiments (1–10 atm, 500–1000 K) coupled with computational models (e.g., SAPRC-07 mechanism) reveal a 140 K reduction in onset temperature for oxidation, critical for environmental fate studies .

Analytical Quantification

Basic: Q: What chromatographic methods are suitable for quantifying trace this compound in biological matrices? A: Reverse-phase HPLC with UV detection (λ = 280 nm) or DNPH derivatization followed by LC-MS/MS improves sensitivity. Calibration curves (0.1–100 ppm) validated with internal standards (e.g., deuterated analogs) ensure reproducibility .

Advanced: Q: How do discrepancies between PTR-MS and DNPH-HPLC measurements arise, and how can they be reconciled? A: PTR-MS may overestimate concentrations due to interference from isobaric ions (e.g., m/z 45 from other aldehydes). RMA regression analysis (slope = 1.47 ± 0.09) corrects for systematic biases. Parallel sampling with Tenax TA sorbents followed by TD-GC-MS validates PTR-MS data .

Safety and Handling

Basic: Q: What safety protocols are recommended for handling this compound in laboratory settings? A: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Immediate flushing with water is required for eye/skin contact. Toxicity data gaps necessitate treating the compound as a potential carcinogen, similar to acetaldehyde derivatives .

Advanced: Q: How can in vitro assays assess the genotoxic potential of this compound? A: Ames tests (Salmonella typhimurium strains TA98/TA100) and comet assays (human hepatocytes) evaluate mutagenicity and DNA strand breaks. Dose-response studies (0.1–10 mM) with metabolic activation (S9 fraction) simulate hepatic metabolism .

Computational Modeling

Advanced: Q: Which computational methods predict the core excitation spectra of this compound? A: CVS-CCSD (core-valence separated coupled cluster) and CVS-CC2 models with aug-cc-pVTZ basis sets simulate oxygen/carbon K-edge transitions. Benchmarking against experimental EELS or synchrotron data (e.g., 531.5 eV for 1s→π transitions) validates accuracy .

Biological Interactions

Advanced: Q: What mechanisms underlie the compound’s interaction with aldehyde dehydrogenase (ALDH) enzymes? A: Competitive inhibition studies (IC determination via fluorogenic substrates like NADH) reveal binding affinity. Molecular docking (AutoDock Vina) identifies hydrophobic interactions between the bromobenzyl group and ALDH’s active site, hindering acetaldehyde detoxification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.